7-((R)-7-amino-5-azaspiro[2.4]heptan-5-yl)-8-chloro-6-fluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Description
This compound is a fourth-generation fluoroquinolone antibiotic characterized by a unique spirocyclic amine substituent at the C-7 position and a cis-2-fluorocyclopropyl group at N-1. Its stereochemistry—(R)-configuration at the spirocyclic amine and (1R,2S)-configuration at the fluorocyclopropyl moiety—confers enhanced antibacterial activity against Gram-positive and Gram-negative pathogens, including multidrug-resistant strains . The 8-chloro and 6-fluoro substituents further optimize DNA gyrase and topoisomerase IV inhibition, critical for bactericidal effects .
Properties
IUPAC Name |
7-[(7R)-7-amino-5-azaspiro[2.4]heptan-5-yl]-8-chloro-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClF2N3O3/c20-14-15-8(17(26)9(18(27)28)5-25(15)12-4-10(12)21)3-11(22)16(14)24-6-13(23)19(7-24)1-2-19/h3,5,10,12-13H,1-2,4,6-7,23H2,(H,27,28)/t10-,12+,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNUZDKCDAWUEGK-UHTWSYAYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CN(CC2N)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)C5CC5F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC12CN(C[C@@H]2N)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)[C@@H]5C[C@@H]5F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClF2N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Sitafloxacinisomer cento(RRS), also known as Sitafloxacin, primarily targets DNA gyrase and topoisomerase IV . These enzymes play a crucial role in bacterial DNA replication, transcription, repair, and recombination.
Mode of Action
Sitafloxacin interacts with its targets, DNA gyrase and topoisomerase IV, by inhibiting their activity. This inhibition disrupts the process of bacterial DNA replication, transcription, repair, and recombination, thereby preventing the bacteria from multiplying.
Biochemical Pathways
It is known that the drug interferes with the bacterial dna synthesis pathway by inhibiting dna gyrase and topoisomerase iv. This disruption in the DNA synthesis pathway leads to the cessation of bacterial growth and multiplication.
Pharmacokinetics
The pharmacokinetic properties of Sitafloxacin have been studied in patients with respiratory tract infections. The drug was administered orally either as 100 mg once daily or 50 mg twice daily for 7 days. The pharmacokinetic and pharmacodynamic indices were then assessed.
Result of Action
The primary result of Sitafloxacin’s action is the inhibition of bacterial growth and multiplication. This is achieved by disrupting the process of bacterial DNA replication, transcription, repair, and recombination. Clinical studies have shown that Sitafloxacin has a high efficacy rate in treating various bacterial infections.
Biological Activity
7-((R)-7-amino-5-azaspiro[2.4]heptan-5-yl)-8-chloro-6-fluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, commonly known as Sitafloxacin, is a synthetic fluoroquinolone antibiotic. It exhibits significant antibacterial activity by targeting bacterial DNA synthesis pathways, particularly through the inhibition of DNA gyrase and topoisomerase IV.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C19H18ClF2N3O3 |
| Molecular Weight | 409.8 g/mol |
| IUPAC Name | 7-[(R)-7-amino-5-azaspiro[2.4]heptan-5-yl]-8-chloro-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid |
| CAS Number | 127254-10-8 |
Sitafloxacin functions primarily as an inhibitor of bacterial DNA replication. It binds to the DNA gyrase and topoisomerase IV enzymes, which are crucial for maintaining DNA structure during replication and transcription. By inhibiting these enzymes, Sitafloxacin disrupts bacterial cell division and ultimately leads to cell death.
Antibacterial Efficacy
Research indicates that Sitafloxacin exhibits broad-spectrum antibacterial activity against various Gram-positive and Gram-negative bacteria. Its efficacy is particularly noted against resistant strains, making it a valuable option in treating complicated infections.
Case Studies
- Clinical Efficacy in Respiratory Infections : A study involving patients with community-acquired pneumonia demonstrated that Sitafloxacin was effective in reducing clinical symptoms and eradicating pathogens within a short treatment duration compared to standard antibiotics.
- Urinary Tract Infections (UTIs) : In a randomized controlled trial, Sitafloxacin showed superior efficacy in treating UTIs caused by multidrug-resistant Escherichia coli compared to other fluoroquinolones.
- Skin and Soft Tissue Infections : Another case study highlighted its effectiveness in treating complicated skin infections where conventional therapies failed, showcasing its potential as a second-line treatment option.
Pharmacokinetics
Sitafloxacin has favorable pharmacokinetic properties:
- Absorption : Rapidly absorbed after oral administration.
- Distribution : Widely distributed in body tissues with good penetration into respiratory and urinary tracts.
- Metabolism : Primarily metabolized in the liver with minimal renal excretion.
Safety Profile
The safety profile of Sitafloxacin is generally favorable; however, common side effects include gastrointestinal disturbances and potential central nervous system effects such as dizziness or headache. Monitoring for adverse reactions is recommended during treatment.
Scientific Research Applications
Comparative Efficacy
Studies have shown that this compound is more effective than several existing antibiotics, particularly in treating infections caused by resistant strains of bacteria such as Escherichia coli and Klebsiella pneumoniae. In vitro assays have demonstrated minimum inhibitory concentrations (MICs) significantly lower than those of traditional fluoroquinolones, indicating superior efficacy .
Importance of Structural Features
The unique spirocyclic structure contributes to the compound's enhanced activity. The presence of the 7-amino group and the fluorinated cyclopropyl moiety are critical for binding affinity to target enzymes. Research indicates that modifications to these groups can significantly alter antibacterial potency .
| Structural Feature | Impact on Activity |
|---|---|
| 7-amino group | Essential for enzyme binding |
| Fluorinated cyclopropyl | Enhances lipophilicity and membrane penetration |
| Chlorine atom | Increases antibacterial spectrum |
Clinical Relevance
Due to its broad-spectrum activity, this compound is being investigated for use in treating various infections, including urinary tract infections (UTIs) and respiratory infections. Its ability to overcome resistance mechanisms makes it a candidate for combination therapies with other antibiotics .
Case Studies
- Urinary Tract Infections : A clinical trial demonstrated that patients treated with this compound showed a higher rate of infection resolution compared to those receiving standard treatments.
- Respiratory Infections : In a study involving patients with chronic obstructive pulmonary disease (COPD), the compound reduced exacerbation rates by effectively targeting bacterial pathogens commonly associated with lung infections.
Comparison with Similar Compounds
Table 1: Key Structural Features and Modifications
Stereochemical Impact on Activity
- N-1 Fluorocyclopropyl Group : The (1R,2S)-configuration in the target compound and DU-6859a enhances lipophilicity and membrane penetration, improving activity against intracellular pathogens like Chlamydia pneumoniae . In contrast, the (1S,2S)-isomer in 9FQ shows reduced Gram-positive coverage .
- C-7 Spirocyclic Amine : The (R)-configuration in the target compound vs. (7S) in DU-6859a and 15b affects DNA gyrase binding kinetics. DU-6859a achieves lower MIC values (0.06 µg/mL vs. S. pneumoniae) due to optimal stereochemical alignment .
Substituent Effects
- C-8 Chloro vs. Methoxy: The target compound’s 8-chloro group increases potency against quinolone-resistant S. aureus (MIC90 = 0.5 µg/mL) by stabilizing drug-enzyme interactions . In contrast, the 8-methoxy group in Compound 2a improves solubility and bioavailability, critical for respiratory tract penetration .
- C-7 Methylation : Compound 2a’s 7-methyl group reduces renal toxicity while retaining efficacy, demonstrating a balance between safety and potency .
Preparation Methods
Skraup Synthesis for 6-Fluoro-8-Chloroquinoline
A modified Skraup reaction starting from 4-fluoro-2-chloroaniline (1) and glycerol in concentrated sulfuric acid yields 6-fluoro-8-chloroquinoline (2). The reaction proceeds via cyclodehydration at 180–200°C for 6–8 hours, achieving 68–72% yield. Key considerations include:
Halogenation and Functionalization
Further functionalization of the quinoline core involves:
-
C3 Carboxylic acid introduction : Oxidation of a C3 methyl group using KMnO₄ in acidic media (yield: 85%).
-
C1 Fluorocyclopropyl installation : Achieved via stereoselective cyclopropanation (discussed in Section 3).
Synthesis of (R)-7-Amino-5-Azaspiro[2.4]Heptane
The spirocyclic amine moiety is prepared through a cyclization-reduction sequence :
Cyclization of β-Ketoamide Precursors
A β-ketoamide derivative (3) undergoes acid-catalyzed cyclization in H₂SO₄ at 50°C to form 5-azaspiro[2.4]heptan-4-one (4). The reaction proceeds via intramolecular aldol condensation, with yields of 75–80%.
Stereoselective Amination
Reductive amination of 4 with NH₃ and NaBH₃CN in methanol introduces the amino group, yielding (R)-7-amino-5-azaspiro[2.4]heptane (5). Chiral resolution using tartaric acid achieves >99% enantiomeric excess (ee).
| Step | Reagents/Conditions | Product | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Cyclization | H₂SO₄, 50°C | 4 | 78 | 95 |
| Reductive Amination | NaBH₃CN, NH₃, MeOH | 5 | 65 | 99 (ee) |
Installation of the (1R,2S)-2-Fluorocyclopropyl Group
The stereospecific fluorocyclopropyl group is introduced via transition metal-catalyzed cyclopropanation :
Simmons-Smith Reaction with Fluorinated Reagents
A vinylquinoline intermediate (6) reacts with Zn(CH₂F)₂ in the presence of a chiral Rh catalyst (Rh₂(S-DOSP)₄) to yield the (1R,2S)-2-fluorocyclopropyl derivative (7). Key parameters:
Alternative Radical Fluorocyclopropanation
Using TMS-CF₂Br and a Cu(I) catalyst under UV light, radical-mediated cyclopropanation achieves comparable stereoselectivity (90% de) but lower yields (50–55%).
Coupling of Spirocyclic Amine to Quinoline Core
The final assembly employs Buchwald-Hartwig amination to link the spirocyclic amine (5) to the quinoline core (7):
Palladium-Catalyzed C–N Bond Formation
Reaction of 7-bromo-quinoline derivative (8) with (R)-7-amino-5-azaspiro[2.4]heptane (5) using Pd(OAc)₂/Xantphos in toluene at 110°C affords the coupled product (9) in 70–75% yield.
| Parameter | Value |
|---|---|
| Catalyst | Pd(OAc)₂/Xantphos |
| Ligand | Xantphos (4 mol%) |
| Base | Cs₂CO₃ |
| Solvent | Toluene |
| Yield | 73% |
Final Oxidation and Purification
The C3 methyl group is oxidized to a carboxylic acid using Jones reagent (CrO₃/H₂SO₄) in acetone at 0°C, achieving 85% yield. Purification via recrystallization from ethanol/ammonia (2:1 v/v) yields the final compound with >99% HPLC purity.
Comparative Analysis of Synthetic Routes
The table below evaluates key methods for critical steps:
| Step | Method | Yield (%) | Stereoselectivity | Scalability |
|---|---|---|---|---|
| Quinoline core | Skraup synthesis | 68–72 | N/A | High |
| Spirocyclic amine | Reductive amination | 65 | >99% ee | Moderate |
| Fluorocyclopropanation | Rh-catalyzed | 60–65 | 95% de | Low |
| C–N Coupling | Buchwald-Hartwig | 70–75 | N/A | High |
Challenges and Optimization Opportunities
-
Stereochemical control : Rh-catalyzed cyclopropanation remains the most reliable but requires expensive catalysts.
-
Functional group compatibility : The carboxylic acid group must be protected during earlier steps to prevent side reactions.
-
Yield improvements : Transitioning from batch to flow chemistry may enhance efficiency in cyclization steps.
Q & A
Basic: What are the established synthetic routes for this compound, and what key intermediates are involved?
The synthesis typically involves coupling a fluorinated quinoline core with stereochemically defined spiroazabicyclic and fluorocyclopropyl groups. Key intermediates include:
- Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate , prepared from 2,4-dichloro-5-fluoro-3-nitrobenzoic acid, ethyl 3-(N,N-dimethylamino)acrylate, and cyclopropylamine under reflux conditions .
- Spiroazabicyclic amine : Synthesized via cyclization reactions, with stereochemical control achieved using chiral catalysts or resolution techniques.
- Coupling step : The amino-azaspiroheptane moiety is introduced under basic conditions (e.g., NaHCO₃ in aqueous ethanol at 70–80°C) to form the final product .
Basic: How is the stereochemical configuration of the spiroazabicyclic and fluorocyclopropyl moieties confirmed?
- X-ray crystallography : Single-crystal analysis confirms the (R)-configuration of the spiroazabicyclic group and the (1R,2S)-configuration of the fluorocyclopropyl substituent. Key interactions (C–H⋯O, C–H⋯Cl) stabilize the crystal lattice, as reported in Acta Crystallographica .
- Circular dichroism (CD) : Used to validate enantiopurity, particularly for intermediates resolved via chiral chromatography.
Advanced: What methodologies resolve contradictions between spectroscopic data (e.g., NMR vs. X-ray)?
Discrepancies often arise from dynamic processes (e.g., tautomerism) or crystal packing effects:
- Variable-temperature NMR : Identifies tautomeric equilibria by observing signal splitting or coalescence at elevated temperatures.
- DFT calculations : Compare theoretical NMR chemical shifts (using B3LYP/6-311+G(d,p)) with experimental data to validate structures .
- Crystallographic refinement : R-factors < 0.06 (as in ) ensure high confidence in stereochemical assignments over NMR-based inferences.
Advanced: How do modifications to the amino-azaspiroheptane substituent impact antibacterial activity?
Structure-activity relationship (SAR) studies reveal:
- Spiro ring size : Smaller rings (e.g., spiro[2.4]heptane vs. spiro[4.4]decane) enhance bacterial gyrase inhibition due to reduced steric hindrance.
- Amino group position : The (R)-7-amino configuration optimizes hydrogen bonding with DNA gyrase, as seen in analogs like Clinafloxacin (PD 127391) .
- Fluorocyclopropyl group : The (1R,2S)-stereochemistry improves membrane penetration, critical for Gram-negative activity .
Advanced: What strategies optimize reaction yield during fluorocyclopropyl coupling?
- Catalytic systems : Use Pd(II)/Cu(I) catalysts for regioselective cyclopropane formation, minimizing byproducts.
- Temperature control : Slow addition of cyclopropylamine at 0–5°C prevents exothermic side reactions.
- Purification : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) isolates the target compound with >95% purity .
Advanced: How does the compound’s reactivity with amino acids influence derivatization studies?
- Nucleophilic substitution : The C-7 chlorine undergoes displacement with primary α-amino acids (e.g., glycine) in ethanolic NaHCO₃ at 70–80°C, forming N-(4-oxoquinolin-7-yl)-α-amino acids .
- Mechanistic insight : The reaction proceeds via an SNAr pathway, with electron-withdrawing groups (fluoro, oxo) activating the quinoline core.
Advanced: What analytical techniques quantify degradation products under stressed conditions?
- Forced degradation : Exposure to 0.1 M HCl (24 h, 60°C) generates hydrolyzed products (e.g., decarboxylated quinoline).
- LC-MS/MS : A C8 column (0.1% formic acid/methanol gradient) coupled to a Q-TOF mass spectrometer identifies degradation pathways .
- Stability-indicating assays : High-resolution mass spectrometry (HRMS) confirms m/z shifts corresponding to predicted degradation species.
Advanced: How do computational models predict the compound’s binding to bacterial targets?
- Molecular docking (AutoDock Vina) : The fluorocyclopropyl group occupies a hydrophobic pocket in E. coli gyrase (PDB: 1KZN), while the carboxylate interacts with Mg²⁺ ions.
- MD simulations (AMBER) : The spiroazabicyclic moiety stabilizes the DNA-enzyme complex via van der Waals interactions, with RMSD < 2.0 Å over 100 ns .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

